molecular formula C15H17Cl2N3O2 B8123231 Propiconazole-(phenyl-d3), analytical standard

Propiconazole-(phenyl-d3), analytical standard

Cat. No.: B8123231
M. Wt: 345.2 g/mol
InChI Key: STJLVHWMYQXCPB-WVALGTIDSA-N
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Description

Propiconazole-(phenyl-d3), analytical standard, is an isotope-labeled analog of the triazole fungicide propiconazole. In this compound, the C-3, C-5, and C-6 protons of the dichlorophenyl moiety are replaced by deuterium. This modification makes it particularly useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiconazole-(phenyl-d3) involves the incorporation of deuterium atoms into the dichlorophenyl moiety of propiconazole. This is typically achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of Propiconazole-(phenyl-d3) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced chemical engineering techniques to maintain the integrity and purity of the final product. The production is carried out under controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Propiconazole-(phenyl-d3) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Propiconazole-(phenyl-d3) may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Mechanism of Action

The mechanism of action of Propiconazole-(phenyl-d3) involves its interaction with fungal cells. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Propiconazole-(phenyl-d3) compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiconazole-(phenyl-d3) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for precise quantification and overcoming matrix effects that can bias results .

Properties

IUPAC Name

1-[[2-(2,4-dichloro-3,5,6-trideuteriophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3/i4D,5D,6D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJLVHWMYQXCPB-WVALGTIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2(OCC(O2)CCC)CN3C=NC=N3)Cl)[2H])Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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